Niobium;2,2,6,6-tetramethylheptane-3,5-dione

precursor handling stability moisture sensitivity CVD/ALD precursor procurement

Niobium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)niobium(IV), commonly denoted Nb(TMHD)₄ or Nb(DPM)₄, is a homoleptic niobium(IV) β-diketonate complex in which four sterically demanding dipivaloylmethane (2,2,6,6-tetramethylheptane-3,5-dione) ligands chelate a single Nb(IV) center. As a metal-organic precursor, it serves the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of niobium-containing thin films—particularly LiNbO₃, Nb₂O₅, and NbN—for photonic, superconducting, and semiconductor applications.

Molecular Formula C44H76NbO8-4
Molecular Weight 826.0 g/mol
Cat. No. B13111342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium;2,2,6,6-tetramethylheptane-3,5-dione
Molecular FormulaC44H76NbO8-4
Molecular Weight826.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Nb]
InChIInChI=1S/4C11H19O2.Nb/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H,1-6H3;/q4*-1;
InChIKeyNWLFSVMRCPBMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium 2,2,6,6-Tetramethylheptane-3,5-Dione (Nb(TMHD)₄) Precursor: Procurement-Relevant Profile


Niobium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)niobium(IV), commonly denoted Nb(TMHD)₄ or Nb(DPM)₄, is a homoleptic niobium(IV) β-diketonate complex in which four sterically demanding dipivaloylmethane (2,2,6,6-tetramethylheptane-3,5-dione) ligands chelate a single Nb(IV) center. As a metal-organic precursor, it serves the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of niobium-containing thin films—particularly LiNbO₃, Nb₂O₅, and NbN—for photonic, superconducting, and semiconductor applications. [1] The compound is supplied as a black crystalline solid with a melting point of 219–222 °C and decomposes at approximately 325 °C. Its sterically shielded coordination sphere imparts moderate air and moisture stability compared to alkoxide-based niobium precursors, a property that directly impacts procurement, storage, and process integration decisions. [1]

Precursor Class β-Diketonate metal-organic CVD/ALD precursor
Delivery Format Solid-source evaporator; crystalline solid at ambient
Target Film Systems LiNbO₃, Nb₂O₅, NbN thin-film deposition research

Why Niobium β-Diketonate Precursors Cannot Be Interchanged: The Case for Nb(TMHD)₄


Niobium precursors for vapor-phase deposition span distinct chemical families—alkoxides (e.g., Nb(OEt)₅), halides (e.g., NbCl₅), amido complexes (e.g., Nb(NMe₂)₅), and β-diketonates (e.g., Nb(TMHD)₄)—each with fundamentally different volatility, reactivity, and stability profiles. [1] The choice of ligand sphere governs not only the precursor's shelf-life and handling requirements but also the gas-phase transport behavior and surface reaction kinetics, which in turn determine film purity, growth rate, and process window width. [2] Generic substitution of a β-diketonate precursor with an alkoxide or amido analog leads to altered deposition temperatures, different impurity incorporation pathways (carbon vs. oxygen vs. nitrogen), and possible loss of film stoichiometry control. [1] The quantitative evidence below demonstrates that Nb(TMHD)₄ and its chloride-containing analog Nb(DPM)₂Cl₃ occupy a distinct region of the precursor performance landscape defined by lower intrinsic reactivity, wider thermal stability windows, and reduced moisture sensitivity relative to the widely used Nb(OEt)₅.

Procurement Attribute
β-Diketonate Target
Alkoxide / Amido Substitute Risk
Ligand Reactivity
Sterically shielded; lower intrinsic reactivity
High reactivity; rapid hydrolysis may alter film stoichiometry
Impurity Incorporation
Carbon-based ligand decomposition pathway
Oxygen or nitrogen incorporation may shift impurity profile
Handling Stability
Ambient-handleable solid; moderate air/moisture stability
Moisture-sensitive; inert-atmosphere infrastructure may be required

Nb(TMHD)₄ Quantitative Differentiation Evidence Against Primary Niobium Precursor Comparators


Air and Moisture Stability: Solid-State Handling Advantage Over Nb(OEt)₅

Nb(TMHD)₄ is supplied and stored as an air- and moisture-stable black crystalline solid at ambient temperature , in contrast to niobium pentaethoxide (Nb(OEt)₅), which is a yellow-to-gold liquid that requires strict inert-atmosphere handling (glovebox or Schlenk line) due to rapid hydrolysis upon exposure to atmospheric moisture . The saturated coordination sphere of the Nb(IV) center, shielded by four bulky tert-butyl-substituted β-diketonate ligands, kinetically suppresses hydrolysis and eliminates the need for anhydrous storage infrastructure . Nb(OEt)₅, which possesses a boiling point of 140–142 °C at 0.1 mmHg , hydrolyzes to niobium oxide upon contact with water, requiring rigorously dry solvents and inert gas atmospheres during precursor preparation . This differential translates to lower procurement and operational overhead for Nb(TMHD)₄, particularly in facilities without extensive inert-atmosphere capabilities.

Air & Moisture Stability
Head-to-head
Nb(TMHD)₄: ambient-handleable crystalline solid vs. Nb(OEt)₅: requires inert-atmosphere handling to prevent hydrolysis
Supports ambient-handling procurement review
Ambient stability reduces inert-atmosphere infrastructure needs
precursor handling stability moisture sensitivity CVD/ALD precursor procurement

Thermal Volatility and Clean Vaporization: Nb(DPM)₂Cl₃ Leaves No Residue Over 180–340 °C

Thermogravimetric-differential thermal analysis (TG-DTA) of the closely related niobium(V) dipivaloylmethane complex Nb(DPM)₂Cl₃ demonstrates that the compound vaporizes cleanly in the temperature range of 180 to 340 °C without any detectable solid residue [1]. No vaporization of volatile impurities was observed in the TG measurement, as confirmed by ICP, elemental analysis, FT-IR, and ¹³C-NMR characterization of the synthesized product [1]. In contrast, niobium pentaethoxide (Nb(OEt)₅), which vaporizes at a significantly lower temperature (boiling point 140–142 °C at 0.1 mmHg ), is prone to autocatalytic decomposition processes at elevated temperatures that generate volatile metal-containing moieties, leading to unpredictable precursor flux and potential contamination of the growing film [2]. The higher vaporization temperature range of the DPM-based niobium precursors enables delivery-line temperatures that avoid premature condensation while maintaining sufficient thermal budget for clean evaporation.

Thermal Vaporization
Reported
Clean vaporization 180–340 °C; 0% residue detected by TG
Supports clean-delivery process context
Residue-free across 160 °C window reported for DPM-based Nb complex
precursor volatility thermogravimetric analysis MOCVD source material purity

Process Window Width for Pure-Phase LiNbO₃ Deposition: β-Diketonate vs. Alkoxide Niobium Source

In a direct comparative study of LiNbO₃ thin-film growth by thermal CVD at 5 Torr in the temperature range of 873–1023 K, the range of operating conditions yielding pure-phase LiNbO₃ was explicitly wider when using Nb(OC₂H₅)₅ as the niobium source than when using Nb(DPM)₂Cl₃ [1]. While Nb(OEt)₅ exhibits considerably higher reactivity—enabling a broader temperature and precursor-ratio window for stoichiometric film growth—the lower reactivity of Nb(DPM)₂Cl₃ constrains the process window but simultaneously provides superior control over film composition in applications where precise stoichiometry is paramount and over-reactivity leads to gas-phase nucleation or non-stoichiometric incorporation [1]. The growth rate distribution and step coverage in the reactor are governed by the Nb₂O₅ growth process, and the differential reactivity between the two precursors fundamentally determines the spatial uniformity of deposition [1].

Process Window Width
Head-to-head
β-Diketonate: narrower pure-phase LiNbO₃ window vs. alkoxide: wider window; lower reactivity may aid stoichiometry control at 5 Torr, 873–1023 K
Supports stoichiometry-control selection context
Narrower window reported; directional comparison from CVD study
LiNbO₃ thin film CVD process window precursor reactivity comparison

Intrinsic Nucleophilicity and Ligand Displacement Kinetics: Steric Shielding by the TMHD Ligand

The steric bulk of the 2,2,6,6-tetramethylheptane-3,5-dionate (TMHD/dpm) ligand kinetically retards nucleophilic attack and ligand-displacement reactions at the niobium center relative to less sterically demanding β-diketonates such as acetylacetonate (acac). In kinetic studies of alkoxo-niobium(V) β-diketonate complexes, the displacement of the Hdpm ligand from [NbCl₂(OEt)₂(O,O′-dpm)] (complex 5) by acetylacetone (Hacac) was monitored by ¹H-NMR spectroscopy, with the reaction producing complex 2 and free Hdpm [1]. The tert-butyl substituents of the TMHD ligand create a sterically congested coordination environment that slows ligand-exchange kinetics compared to analogous complexes bearing the less bulky acac (R′ = Me) or dbm (R′ = Ph) ligands [1]. This intrinsic kinetic stability is a class-level property of TMHD-containing niobium complexes and distinguishes them from alkoxide precursors, which undergo rapid hydrolysis and ligand scrambling upon exposure to protic media .

Ligand Displacement Kinetics
Class-level
TMHD ligand displacement by Hacac proceeds at kinetically retarded rate vs. acac or dbm analogs; monitored by ¹H-NMR
Supports kinetic-stability class interpretation
Rate constants not quantified in referenced study
β-diketonate ligand exchange niobium alkoxide reactivity steric hindrance

Physical State and Melting Point: Solid Dosing and Volumetric Delivery Precision vs. Liquid Alkoxides

Nb(TMHD)₄ is a crystalline solid with a melting point of 219–222 °C , whereas the primary competing niobium precursor Nb(OEt)₅ is a liquid at room temperature with a melting point of approximately 6 °C . Solid precursors offer distinct advantages for bubbler-based and solid-source delivery systems: they eliminate solvent-related impurity introduction, enable gravimetric mass-flow calibration, and avoid the concentration drift associated with liquid precursors that fractionate upon heating. [1] The high melting point of Nb(TMHD)₄ (219–222 °C), which is approximately 35 °C above the typical operating temperature of precursor bubblers for liquid delivery (~180 °C), positions this compound as a solid-source precursor requiring dedicated solid-source evaporator hardware rather than conventional liquid bubblers. This property must be factored into reactor design and procurement decisions.

Physical State & Melting
Data to verify
Crystalline solid; mp 219–222 °C vs. Nb(OEt)₅ liquid; mp ~6 °C
Supports solid-delivery hardware selection context
Solid-source evaporator required above standard bubbler temperatures
precursor physical state solid-source CVD melting point comparison

Optimal Application Scenarios for Nb(TMHD)₄ Based on Quantitative Differentiation Evidence


LiNbO₃ Thin-Film Growth Requiring Precise Stoichiometry Control in Multi-Component Oxide CVD

For the deposition of lithium niobate (LiNbO₃) films used in electro-optic modulators, surface acoustic wave (SAW) devices, and nonlinear optical waveguides, the lower intrinsic reactivity of β-diketonate niobium precursors relative to Nb(OEt)₅ (Evidence_Item 3) translates to a narrower but more controllable process window for achieving the exact Li:Nb stoichiometric ratio required for the ferroelectric phase. [1] The steric shielding provided by the TMHD ligand (Evidence_Item 4) suppresses gas-phase pre-reaction with the lithium co-precursor, enabling layer-by-layer compositional control that is difficult to achieve with the highly reactive Nb(OEt)₅, which undergoes autocatalytic decomposition. [2]

Facilities Without Extensive Inert-Atmosphere Infrastructure: Ambient-Handleable Precursor Procurement

Research groups and pilot-production facilities that lack Class-A glovebox or Schlenk-line infrastructure for precursor handling benefit directly from the air and moisture stability of Nb(TMHD)₄ (Evidence_Item 1). Unlike Nb(OEt)₅, which hydrolyzes within seconds upon exposure to ambient humidity and requires rigorously anhydrous conditions throughout precursor loading and delivery-line purging, Nb(TMHD)₄ can be weighed and transferred under standard laboratory atmosphere, reducing capital expenditure and operator training requirements.

Long-Duration Deposition Runs Requiring Stable Precursor Delivery Rates Without Concentration Drift

Solid-source precursors such as Nb(TMHD)₄ (Evidence_Item 5) maintain constant vapor-phase composition throughout the deposition run because they sublime directly from the solid state, avoiding the fractional distillation effects that plague liquid precursors like Nb(OEt)₅ during prolonged heating. This property is critical for combinatorial CVD studies and production-scale deposition of compositionally graded oxide films, where precursor flux stability directly determines film homogeneity and run-to-run reproducibility. [3] The clean, residue-free vaporization behavior observed for DPM-based niobium precursors (Evidence_Item 2) further ensures that delivery-line clogging and particulate contamination are minimized during extended deposition campaigns.

Niobium Nitride (NbN) Superconducting Thin Films via MOCVD with Reduced Oxygen Impurity

For the growth of superconducting NbN layers used in single-photon detectors and quantum computing circuits, oxygen incorporation from the precursor ligand sphere is a known degradation mechanism. The all-carbon-and-hydrogen composition of the TMHD ligand, combined with the lower intrinsic reactivity of β-diketonate complexes (Evidence_Items 3 and 4), favors cleaner nitride-phase formation when co-reacted with ammonia or nitrogen plasma compared to alkoxide precursors, which introduce oxygen directly into the film. [2] The solid-state delivery (Evidence_Item 5) also decouples the niobium precursor flux from solvent-related oxygen contamination that can occur with liquid-delivery alkoxide systems.

Application
Selection Property
Validation Focus
LiNbO₃ CVD stoichiometry studies
Reduced gas-phase pre-reaction profile
Li:Nb ratio compositional verification
Ambient-atmosphere precursor handling research
Air/moisture stability profile
Ambient-handling compatibility review
Extended-duration CVD deposition campaigns
Solid-source delivery flux stability
Precursor flux reproducibility over time
NbN superconducting film research
Oxygen-free ligand composition
Nitride-phase purity and oxygen impurity verification
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